molecular formula C8H14O3 B6613817 3-methyl-6-oxoheptanoic acid CAS No. 67135-96-0

3-methyl-6-oxoheptanoic acid

Cat. No.: B6613817
CAS No.: 67135-96-0
M. Wt: 158.19 g/mol
InChI Key: BHXGHANBRHMKPN-UHFFFAOYSA-N
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Description

3-Methyl-6-oxoheptanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of heptanoic acid, characterized by the presence of a methyl group at the third carbon and a keto group at the sixth carbon. This compound is a versatile small molecule scaffold used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-6-oxoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-oxoheptanoic acid with methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetone at room temperature . The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

    Oxidation: this compound can be oxidized to this compound.

    Reduction: Reduction yields 3-methyl-6-hydroxyheptanoic acid.

    Substitution: Substitution reactions produce various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-6-oxoheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The keto group at the sixth carbon is highly reactive, allowing the compound to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active intermediates. The methyl group at the third carbon enhances the compound’s stability and reactivity, making it a valuable tool in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    6-Oxoheptanoic acid: Similar structure but lacks the methyl group at the third carbon.

    3-Methyl-6-oxoheptanoic acid: Similar structure but with different functional groups.

    7-Oxooctanoic acid: Similar structure but with an additional carbon in the chain.

Uniqueness

This compound is unique due to the presence of both a methyl group and a keto group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-6-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(5-8(10)11)3-4-7(2)9/h6H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXGHANBRHMKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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